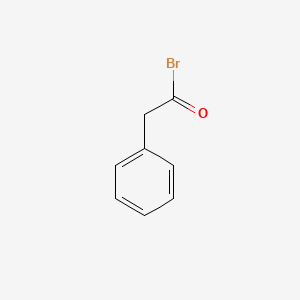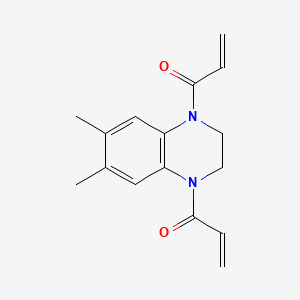
1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)-
Overview
Description
1,1’-Biphenyl, 2,2’,3,3’,4,6’-hexachloro-4’-(methylsulfonyl)-: is a chlorinated biphenyl compound with the molecular formula C13H6Cl6O2S . This compound is a derivative of biphenyl, where multiple chlorine atoms and a methylsulfonyl group are substituted on the biphenyl rings. It is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,3,3’,4,6’-hexachloro-4’-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions usually involve elevated temperatures and controlled addition of chlorine to achieve the desired level of chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The chlorination step is followed by sulfonation using reagents like methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2,2’,3,3’,4,6’-hexachloro-4’-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions ortho to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of partially or fully dechlorinated biphenyl derivatives.
Substitution: Formation of methoxy-substituted biphenyl derivatives.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,3,3’,4,6’-hexachloro-4’-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of chlorination and sulfonation on biphenyl derivatives.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential use in drug development, particularly in designing molecules with specific binding affinities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,3’,4,6’-hexachloro-4’-(methylsulfonyl)- involves its interaction with various molecular targets. The compound can bind to and inhibit enzymes involved in metabolic pathways, leading to disruptions in cellular processes. The chlorinated biphenyl structure allows it to interact with lipid membranes, potentially causing changes in membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2,2’,3,3’,4,6’-hexachloro-: Lacks the methylsulfonyl group, making it less polar and potentially less reactive in certain chemical reactions.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,6-heptachloro-: Contains an additional chlorine atom, which may increase its stability and persistence in the environment.
1,1’-Biphenyl, 2,2’,3,3’,4,4’-hexachloro-: Similar structure but lacks the methylsulfonyl group, affecting its solubility and reactivity.
Uniqueness
The presence of the methylsulfonyl group in 1,1’-Biphenyl, 2,2’,3,3’,4,6’-hexachloro-4’-(methylsulfonyl)- imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological molecules. This makes it a valuable compound for studying the effects of sulfonation on chlorinated biphenyls and their interactions with biological systems.
Properties
IUPAC Name |
1,3,4-trichloro-5-methylsulfonyl-2-(2,3,4-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)8-4-7(15)9(13(19)12(8)18)5-2-3-6(14)11(17)10(5)16/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVSDLYTOXCKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146268 | |
| Record name | 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104086-16-0 | |
| Record name | 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine](/img/structure/B1619636.png)





